molecular formula C12H17NO B1306441 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol CAS No. 626218-06-2

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol

Cat. No.: B1306441
CAS No.: 626218-06-2
M. Wt: 191.27 g/mol
InChI Key: ATHCMLMFXXTYEA-UHFFFAOYSA-N
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Description

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C12H17NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene derivative, which includes an amino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethanolamine. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol. The process involves the nucleophilic substitution of the amino group on the tetrahydronaphthalene ring with the hydroxyl group of ethanolamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound with an amine group instead of an ethanol moiety.

    1,2,3,4-Tetrahydro-1-naphthol: A compound with a hydroxyl group instead of an amino group.

    1,2,3,4-Tetrahydronaphthalene: The parent hydrocarbon without any functional groups.

Uniqueness

2-((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)ethanol is unique due to the presence of both an amino group and an ethanol moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-8-13-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12-14H,3,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHCMLMFXXTYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222219
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626218-06-2
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626218-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,2,3,4-Tetrahydro-1-naphthalenyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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